Tameticillin

Description

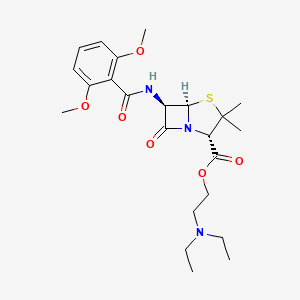

Tameticillin is a semisynthetic penicillin antibiotic with the molecular formula C₂₃H₃₃N₃O₆S and a molecular weight of 503.6 g/mol. The compound’s IUPAC name is 2-(diethylamino)ethyl (2S,5R,6R)-6-(2,6-dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate . This compound is recognized internationally under the INN (International Nonproprietary Name) system and is regulated by the FDA (Unique Ingredient Identifier: 11MX0V916W) and EMA (XEVMPD Index: SUB10820MIG) .

As a β-lactam antibiotic, this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Its 2,6-dimethoxybenzamido side chain may confer stability against certain β-lactamases, though this requires further validation .

Properties

IUPAC Name |

2-(diethylamino)ethyl (2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O6S/c1-7-25(8-2)12-13-32-22(29)18-23(3,4)33-21-17(20(28)26(18)21)24-19(27)16-14(30-5)10-9-11-15(16)31-6/h9-11,17-18,21H,7-8,12-13H2,1-6H3,(H,24,27)/t17-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOSVRMWGCNXAB-LVCYWYKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)C3=C(C=CC=C3OC)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)C3=C(C=CC=C3OC)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204768 | |

| Record name | Tameticillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56211-43-9 | |

| Record name | 2-(Diethylamino)ethyl (2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56211-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tameticillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056211439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tameticillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMETICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11MX0V916W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Tameticillin is a beta-lactam antibiotic, primarily used in veterinary medicine, particularly for treating infections in livestock. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and efficacy against various pathogens, particularly in the context of mastitis in dairy cows. This article aims to provide a comprehensive overview of this compound's biological activity, supported by data tables and relevant case studies.

This compound works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, making it effective against a range of Gram-positive and some Gram-negative bacteria.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

- Absorption : this compound is administered intramuscularly or intravenously, with peak plasma concentrations achieved within 1-2 hours post-administration.

- Distribution : It has a moderate volume of distribution, allowing it to penetrate tissues effectively.

- Metabolism : The drug undergoes minimal hepatic metabolism.

- Excretion : Primarily excreted unchanged in urine.

Efficacy Against Pathogens

This compound has shown significant efficacy against various pathogens involved in bovine mastitis. Below is a summary table of its effectiveness based on different studies:

| Pathogen | Cure Rate (%) | Study Reference |

|---|---|---|

| Staphylococcus aureus | 80 | Owens et al., 1997 |

| Escherichia coli | 70 | Ziv and Storper, 1985 |

| Streptococcus uberis | 90 | Taponen et al., 2003 |

Case Study 1: Treatment of Staphylococcus aureus Mastitis

In a study conducted by Owens et al. (1997), the effectiveness of this compound was evaluated in treating Staphylococcus aureus-induced mastitis in dairy cows. The study found that:

- Cure Rate : 80% of the treated cows showed bacteriological cure.

- Duration of Treatment : Shorter treatment durations (<2 weeks) resulted in higher cure rates compared to longer durations (≥4 weeks).

Case Study 2: Efficacy Against Escherichia coli

Ziv and Storper (1985) reported on the treatment of Escherichia coli mastitis using this compound:

- Cure Rate : Achieved a cure rate of approximately 70%.

- Clinical Improvement : Significant reduction in clinical signs was observed within 48 hours post-treatment.

Research Findings

Recent studies have focused on optimizing the use of this compound through nanoparticulate formulations that enhance drug delivery and efficacy. A study highlighted the use of polymer nanocapsules to improve the adherence and intracellular penetration of this compound into mammary gland cells. This method demonstrated:

- Increased Bioavailability : Enhanced drug concentration at the site of infection.

- Reduced Side Effects : Lower systemic exposure due to targeted delivery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares Tameticillin with structurally related β-lactam antibiotics:

| Parameter | This compound | Clometocillin Potassium | Carumonam Sodium | Amoxicillin |

|---|---|---|---|---|

| Molecular Formula | C₂₃H₃₃N₃O₆S | C₁₇H₁₇Cl₂N₂O₅S·K | C₁₂H₁₂N₆O₁₀S₂·2Na | C₁₆H₁₉N₃O₅S·3H₂O |

| Class | Penicillin (Aminopenicillin) | Penicillin (Dichlorophenyl derivative) | Monobactam | Penicillin (Aminopenicillin) |

| Key Substituents | 2,6-Dimethoxybenzamido, diethylaminoethyl ester | 3,4-Dichlorophenyl, methoxyacetyl | Sulfonic acid group, aminocarbonyloxy | p-Hydroxyphenyl, amino group |

| Mechanism | Inhibits PBPs | Inhibits PBPs | Targets PBP3 in Gram-negative bacteria | Inhibits PBPs |

| Spectrum | Likely Gram-positive and some Gram-negative* | Broad-spectrum (Gram-positive) | Narrow-spectrum (Gram-negative) | Broad-spectrum (Gram-positive/-negative) |

| Regulatory Status | FDA/EMA-approved, INN | EMA: SUB01359MIG | FDA: B4J4M4939D | WHO Essential Medicine |

| Resistance Profile | Susceptible to β-lactamases* | Susceptible to β-lactamases | Resistant to most β-lactamases | Susceptible to β-lactamases |

Pharmacokinetic and Clinical Comparison

| Parameter | This compound | Hetacillin Potassium | Talampicillin |

|---|---|---|---|

| Prodrug | No | Yes (converts to ampicillin) | Yes (converts to ampicillin) |

| Oral Bioavailability | Low (ester group may enhance absorption*) | High | High |

| Half-life | ~1.5–2 hours* | ~1 hour | ~1 hour |

| Primary Use | Respiratory/skin infections* | Urinary tract infections | Broad-spectrum infections |

*The diethylaminoethyl ester in this compound may improve membrane permeability .

Key Research Findings and Gaps

Structural Advantages: this compound’s 2,6-dimethoxybenzamido group may reduce hydrolysis by β-lactamases compared to amoxicillin, though direct studies are lacking .

Clinical Efficacy: No head-to-head trials with other penicillins were identified in the evidence. Indirect comparisons suggest this compound’s spectrum aligns with aminopenicillins (e.g., ampicillin) but with variable activity against β-lactamase-producing strains .

Resistance Concerns :

- Like other penicillins, this compound is likely ineffective against methicillin-resistant Staphylococcus aureus (MRSA) or extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .

Safety Profile: Expected side effects include hypersensitivity reactions (common to β-lactams) and gastrointestinal disturbances. No unique toxicity data were found .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.